4-(3-Bromo-5-fluorophenoxy)piperidine
Overview
Description
Scientific Research Applications
Radiolabeled Probes for σ Receptors
4-(3-Bromo-5-fluorophenoxy)piperidine and related compounds have been synthesized and evaluated as potential σ receptor ligands. These compounds exhibit varying affinities and selectivities for σ-1 and σ-2 receptors, important in neurological research. For instance, a study by Waterhouse et al. (1997) found that halogenated 4-(4-phenoxymethyl)piperidines, including derivatives with bromo and fluoro substituents, showed promising in vivo results in adult male rats, suggesting their potential as probes for tomographic studies of σ receptors (Waterhouse et al., 1997).
Radiotracers for Serotonin Receptors
This compound derivatives have been explored as radiolabeled ligands for serotonin-5HT2 receptors. For example, Mertens et al. (1994) synthesized and evaluated compounds with high affinity for 5HT2 receptors, which were promising for γ-emission tomography and useful in neuroscientific research (Mertens et al., 1994).
Enantiomeric Resolution and Simulation Studies
Ali et al. (2016) conducted enantiomeric resolution and simulation studies of piperidine derivatives, which are crucial for understanding the stereochemistry and pharmacological properties of drugs. Their research on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, a structurally related compound, contributes to the field of chiral drug development and analysis (Ali et al., 2016).
Asymmetric Synthesis in Drug Development
The asymmetric synthesis of drugs is crucial for creating effective pharmaceuticals. Davies et al. (2011) developed a concise asymmetric synthesis method for cisapride, a gastroprokinetic agent, using a derivative of this compound. This research highlights the importance of stereochemistry in drug efficacy and safety (Davies et al., 2011).
No-Carrier-Added Radiofluorination
In radiopharmaceuticals, no-carrier-added (NCA) radiofluorination is a technique to label compounds with fluorine-18 for PET imaging. Cardinale et al. (2014) explored this technique using derivatives of this compound for electron-rich arenes, contributing to the development of more efficient radiotracers (Cardinale et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-bromo-5-fluorophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDBTBDUHUFOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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